tert-butyl({3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl})amine hydrochloride
Description
The exact mass of the compound this compound is 337.1211490 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(tert-butylamino)-3-[2-(4-chlorophenoxy)ethoxy]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO3.ClH/c1-15(2,3)17-10-13(18)11-19-8-9-20-14-6-4-12(16)5-7-14;/h4-7,13,17-18H,8-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYLJBUWFKTAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COCCOC1=CC=C(C=C1)Cl)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the preparation of various organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to various biochemical changes, depending on the specific target and the context of the interaction .
Biochemical Pathways
Similar compounds have been known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Biological Activity
The compound tert-butyl({3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl})amine hydrochloride , with the CAS number 1215512-51-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C19H33Cl2NO3
- Molecular Weight : 394.4 g/mol
- Structure : The compound features a tert-butyl group attached to an amine, with a chlorophenoxyethyl moiety contributing to its biological profile.
Research indicates that compounds structurally related to this compound exhibit several mechanisms of action, particularly in neuroprotective and antioxidative contexts. The following sections summarize key findings from relevant studies.
Neuroprotective Effects
A study published in PubMed investigated a related compound, LX009, which demonstrated neuroprotective effects against oxidative stress induced by oxygen-glucose deprivation (OGD) in neuronal cells. The results showed that LX009 could significantly reduce cell apoptosis and oxidative stress markers such as reactive oxygen species (ROS), mitochondrial membrane potential (MMP), and enhance antioxidant enzyme activities (catalase and Mn-superoxide dismutase) .
Key Findings from the Study:
- Cell Viability : LX009 improved cell viability in N2A neuroblastoma cells subjected to OGD.
- Oxidative Stress Markers : Decreased levels of ROS and improved MMP were observed post-treatment.
- Mechanistic Pathways : Activation of the Akt/Nrf2/HO-1 signaling pathway was noted, indicating a potential route for therapeutic intervention against ischemic injury .
Antioxidant Properties
The antioxidative properties of related compounds suggest that this compound may also function as an antioxidant. The modulation of oxidative stress pathways is crucial in various pathological conditions including neurodegenerative diseases and ischemic injuries.
Potential Therapeutic Applications
Given its structural characteristics and biological activity, this compound may have potential applications in:
- Neuroprotection : As a treatment for conditions like stroke or neurodegenerative disorders.
- Antioxidant Therapy : To mitigate oxidative stress-related damage in various tissues.
Data Table of Biological Activities
Future Directions for Research
Further research is warranted to explore:
- In Vivo Studies : To assess the efficacy and safety profile of this compound in animal models.
- Clinical Trials : To evaluate its therapeutic potential in human subjects suffering from oxidative stress-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
